molecular formula C15H14O2 B6371345 5-(4-Acetylphenyl)-2-methylphenol CAS No. 1261976-32-2

5-(4-Acetylphenyl)-2-methylphenol

Cat. No.: B6371345
CAS No.: 1261976-32-2
M. Wt: 226.27 g/mol
InChI Key: BAQLQCJPNNNPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Acetylphenyl)-2-methylphenol is a phenolic compound featuring a 2-methylphenol core substituted with a 4-acetylphenyl group at the 5-position. The acetyl group at the para position of the phenyl ring and the methyl group at the ortho position of the phenol moiety are critical structural features that influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name

1-[4-(3-hydroxy-4-methylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-14(9-15(10)17)13-7-5-12(6-8-13)11(2)16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLQCJPNNNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683801
Record name 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-32-2
Record name 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 4-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of 5-(4-Acetylphenyl)-2-methylphenol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(4-acetylphenyl)-2-methylquinone.

    Reduction: Formation of 5-(4-hydroxyphenyl)-2-methylphenol or 5-(4-ethylphenyl)-2-methylphenol.

    Substitution: Formation of halogenated derivatives such as 5-(4-acetylphenyl)-2-methyl-4-bromophenol.

Scientific Research Applications

5-(4-Acetylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group may undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

5-(4-Acetylphenyl)furan-2-carbonyl Derivatives Example: Compound 26 (ONX-0914 analog) in retains proteasome inhibition activity comparable to ONX-0914, a known proteasome inhibitor.

2-Methylphenol (o-Cresol) Role: Found in lignin degradation products (), 2-methylphenol exhibits bactericidal and phytotoxic properties. Key Difference: The addition of the 4-acetylphenyl group in 5-(4-Acetylphenyl)-2-methylphenol introduces a bulky, electron-withdrawing substituent, likely reducing volatility compared to 2-methylphenol and enhancing interactions with hydrophobic enzyme pockets .

5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one () Structure: Features a cyclohexenone ring substituted with methylphenyl and phenyl groups.

Example 47 Compound () Structure: 5-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)pyridin-2-yl)-2-methylphenol. Key Difference: The pyridinyl and cyclopropane-amine substituents introduce basic nitrogen atoms, contrasting with the acetylphenyl group’s neutrality in 5-(4-Acetylphenyl)-2-methylphenol. This difference may affect cellular uptake and target specificity .

Physicochemical Properties

Property 5-(4-Acetylphenyl)-2-methylphenol 2-Methylphenol 5-(4-Acetylphenyl)furan-2-carbonyl
Molecular Formula C₁₅H₁₄O₂ C₇H₈O C₁₃H₁₀O₃ (inferred)
Molecular Weight ~234.27 g/mol 108.14 g/mol ~214.22 g/mol
Key Substituents 4-Acetylphenyl, 2-methylphenol 2-Methylphenol 4-Acetylphenyl, furan-2-carbonyl
Polarity Moderate (phenol + ketone) Low Moderate (carbonyl + furan)

Structure-Activity Relationship (SAR) Insights

  • Cap Position Modifications: highlights that bulky aromatic groups (e.g., biphenyl-4-carbonyl or 5-(4-acetylphenyl)furan-2-carbonyl) at the cap position enhance proteasome inhibition. The acetylphenyl group in 5-(4-Acetylphenyl)-2-methylphenol may similarly improve binding to proteasome active sites .
  • Head Position: Methoxy or acetyl groups at the head position (e.g., 3-methoxyphenyl in ) increase potency. The 2-methylphenol moiety in the target compound could mimic this effect via hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.